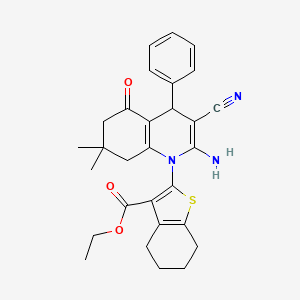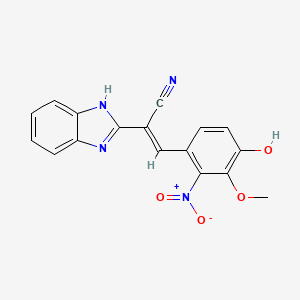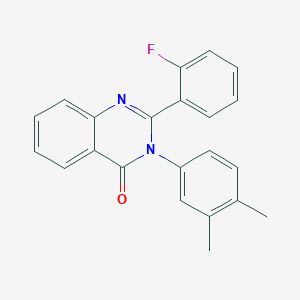![molecular formula C21H19NO3 B11526081 Propenamide, 3-(2-furyl)-N-[2-(2-biphenyloxy)ethyl]-](/img/structure/B11526081.png)
Propenamide, 3-(2-furyl)-N-[2-(2-biphenyloxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-3-(FURAN-2-YL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a furan ring, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-3-(FURAN-2-YL)PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and furan intermediates. The key steps include:
Formation of the Biphenyl Intermediate: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Synthesis of the Furan Intermediate: The furan ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of Intermediates: The biphenyl and furan intermediates are then coupled using a suitable linker, such as an ethyl group, through an etherification reaction.
Formation of the Enamide Linkage: The final step involves the formation of the enamide linkage through a condensation reaction between the furan-ethyl ether and an appropriate amide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-3-(FURAN-2-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The enamide linkage can be reduced to form amines or other reduced products.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and reduced enamide derivatives.
Substitution: Nitrated or halogenated biphenyl derivatives.
Scientific Research Applications
(2E)-N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-3-(FURAN-2-YL)PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-3-(FURAN-2-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The biphenyl and furan moieties may interact with biological macromolecules, such as proteins or nucleic acids, through π-π stacking or hydrogen bonding. The enamide linkage can also participate in covalent bonding with target molecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-3-(PYRIDIN-2-YL)PROP-2-ENAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (2E)-N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-3-(FURAN-2-YL)PROP-2-ENAMIDE lies in its combination of a biphenyl group, a furan ring, and an enamide linkage, which imparts distinct chemical and biological properties. The presence of the furan ring, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19NO3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-phenylphenoxy)ethyl]prop-2-enamide |
InChI |
InChI=1S/C21H19NO3/c23-21(13-12-18-9-6-15-24-18)22-14-16-25-20-11-5-4-10-19(20)17-7-2-1-3-8-17/h1-13,15H,14,16H2,(H,22,23)/b13-12+ |
InChI Key |
BSILTQWGAQBSDQ-OUKQBFOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCNC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCNC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-benzothiazol-6-amine](/img/structure/B11526004.png)
![6-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11526015.png)

![4-fluoro-N'-[(E)-(8-hydroxyquinolin-2-yl)methylidene]benzohydrazide](/img/structure/B11526029.png)
![3-{[(4-methylphenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11526034.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11526035.png)
![Carbamic acid, N-[1-[2-[1-(4-methoxyphenylimino)-2,2,2-trifluoroethyl]hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B11526050.png)
![diethyl 5-({(Z)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11526055.png)
![Ethyl 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B11526062.png)
![Methyl [2-(benzylsulfonyl)-4,6-dinitrophenyl]carbamate](/img/structure/B11526070.png)
![3-bromo-5-(furan-2-yl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11526075.png)
![6-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11526076.png)


